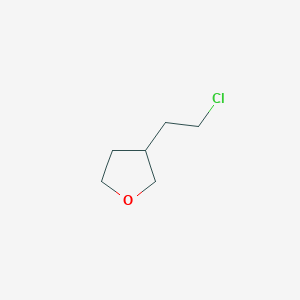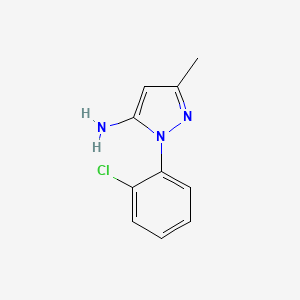
1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine” belong to a class of organic compounds known as phenylpyrazoles. They are characterized by a phenyl ring (a cyclic group of six carbon atoms) attached to a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). The “2-chlorophenyl” part refers to a phenyl ring with a chlorine atom attached to the second carbon atom. The “3-methyl-1H-pyrazol-5-amine” part refers to a pyrazole ring with a methyl group (CH3) attached to the third carbon atom and an amine group (NH2) attached to the fifth carbon atom .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an appropriate phenyl hydrazine with a diketone or a keto-ester in the presence of acid. The resulting pyrazole ring can then be further functionalized through various reactions .Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a phenyl ring and a pyrazole ring. The chlorine atom, the methyl group, and the amine group are all attached to different positions on these rings .Chemical Reactions Analysis
Phenylpyrazoles can undergo a variety of chemical reactions. For example, the chlorine atom can be replaced by other groups through nucleophilic substitution reactions. The pyrazole ring can also be functionalized through reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have moderate to high lipophilicity due to the presence of the phenyl and pyrazole rings, which can affect their solubility and permeability. The presence of the chlorine atom, the methyl group, and the amine group can also influence their reactivity .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has been explored for its potential in antimicrobial and anticancer applications. Novel pyrazole derivatives, including those with structures related to 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, have been synthesized and evaluated for their efficacy against various microbial pathogens and cancer cells. Some of these derivatives have demonstrated higher anticancer activity than the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Studies
The compound has been a subject of structural and molecular studies to understand its properties better. For instance, single crystal X-ray crystallography has been used to determine the structure of related pyrazole compounds, providing insights into their molecular configuration and potential interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of pyrazole derivatives, revealing the versatility of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in forming various chemical structures. These studies have contributed to the understanding of its reactivity and potential as a building block for more complex molecules (Xu Li-feng, 2011).
Potential in Polymerization Processes
This compound has also been investigated in the context of polymerization processes. Research into pyrazolyl compounds has demonstrated their utility as catalysts in the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial and environmental applications (Matiwane, Obuah, & Darkwa, 2020).
Application in Chemosensors
Another intriguing application is in the development of chemosensors. Derivatives of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been utilized in creating selective fluorescent turn-on chemosensors for detecting metal ions like Al3+ and Zn2+ (Gao, Zhang, Li, & Pu, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHWUVVKRUUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)
![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)
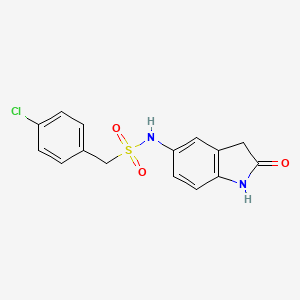

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)
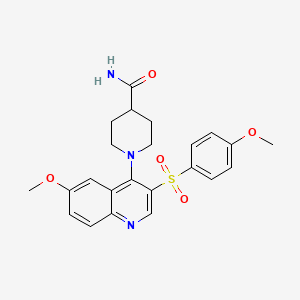
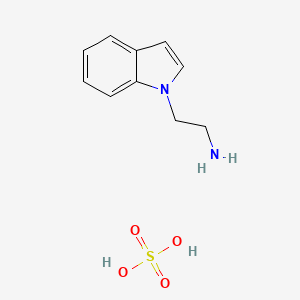
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)
